molecular formula C9H7ClN2O2 B2488027 5-(2-Chlorophenyl)imidazolidine-2,4-dione CAS No. 103029-09-0

5-(2-Chlorophenyl)imidazolidine-2,4-dione

Cat. No. B2488027
CAS RN: 103029-09-0
M. Wt: 210.62
InChI Key: ZGUGVTBDORBTHA-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 . It is categorized under miscellaneous compounds .


Synthesis Analysis

The synthesis of imidazolidin-2,4-dione derivatives has been studied extensively due to their significant pharmacological properties . A synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives has been developed by reacting amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H7ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,13H,(H2,11,12,14) .


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at 2-8°C . It has a melting point of 176-179°C .

Scientific Research Applications

Molecular Design and Pharmacology

5-(2-Chlorophenyl)imidazolidine-2,4-dione derivatives have been a focus in molecular design studies. These compounds are notable for their affinity towards 5-HT1A receptors and serotonin transporters (SERT), making them significant in the study of neurological functions and potential therapeutic agents. Compounds, particularly those with a 4-(3-chlorophenyl)piperazinylmethyl moiety, have been investigated for antidepressant and anxiolytic activities, displaying a pharmacological profile that could enhance SERT blocking efficacy combined with 5-HT1A partial agonism and 5-HT2A antagonism (Czopek et al., 2013).

Anticonvulsant Properties

Research has also highlighted the anticonvulsant properties of derivatives of this compound. N-Mannich bases derived from this compound were found effective in seizure models, showing a notable anticonvulsant activity especially in maximal electroshock (MES) screens. Certain derivatives exhibited potency surpassing that of traditional antiepileptic drugs like phenytoin and ethosuximide, paving the way for potential new treatments in epilepsy management (Byrtus et al., 2011).

Anti-arrhythmic Effects

The cardiovascular application of this compound derivatives has been explored, with studies indicating potential anti-arrhythmic effects. Certain halogen substituted derivatives demonstrated properties of class Ia anti-arrhythmic compounds in models of rat coronary artery ligation-reperfusion, providing a basis for further exploration in cardiac arrhythmia treatments (Pękala et al., 2005).

DNA Binding and Potential Anticancer Activity

The DNA binding affinity of this compound derivatives has been examined, revealing significant interactions with DNA. These interactions are crucial for the compounds' potential as anticancer drugs. Some derivatives exhibited DNA binding strengths comparable or superior to clinical anticancer drugs, indicating their potential in cancer treatment strategies (Shah et al., 2013).

Antitubercular Activity

Compounds derived from this compound have been synthesized and evaluated for their antitubercular properties. Studies involving analogues of these compounds showed promising in vitro activities against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Samala et al., 2014).

Electrochemical Studies

The electrochemical behavior of this compound derivatives has been analyzed, providing insights into their redox processes and structure-activity relationships. These studies are fundamental for understanding the biochemical actions and therapeutic potential of these compounds (Nosheen et al., 2012).

Safety and Hazards

The safety information for 5-(2-Chlorophenyl)imidazolidine-2,4-dione indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 5-(2-Chlorophenyl)imidazolidine-2,4-dione are not mentioned in the available resources, research into imidazolidine-2,4-dione derivatives continues due to their significant pharmacological properties .

properties

IUPAC Name

5-(2-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGVTBDORBTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103029-09-0
Record name 5-(2-chlorophenyl)imidazolidine-2,4-dione
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